4-Methyl-4h-1,2,4-triazol-3-amine
Overview
Description
4-Methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
4-Methyl-4h-1,2,4-triazol-3-amine is a compound that has been found to have antimicrobial activities . It has been suggested that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a major component of fungal cell membranes.
Mode of Action
It is known that azoles inhibit the enzyme cytochrome p450 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, azoles prevent the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols. This alters the membrane structure and function, leading to growth inhibition and eventually cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of ergosterol. The inhibition of cytochrome P450 14α-demethylase by azoles leads to a disruption in the ergosterol biosynthesis pathway . This results in a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell .
Pharmacokinetics
It is known that the compound is soluble in water and some organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane, the compound causes changes in the membrane structure and function that ultimately lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the solubility and stability of the compound Additionally, the presence of other microorganisms could potentially influence the efficacy of the compound
Biochemical Analysis
Biochemical Properties
4-Methyl-4h-1,2,4-triazol-3-amine has the potential to interact with a variety of enzymes and receptors in the biological system
Cellular Effects
Related triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with methyl iodide under basic conditions . Another method includes the reaction of 4-methyl-1,2,4-triazole-3-thiol with appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
4-Methyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-amine is unique due to its specific structure and properties. Similar compounds include:
1,2,4-Triazole: The parent compound with a similar ring structure but without the methyl group.
3-Amino-1,2,4-triazole: Another derivative with an amino group at the 3-position.
4-Methyl-1,2,4-triazole-3-thiol: A sulfur-containing analogue.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDZKOREXYFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302769 | |
Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-76-8 | |
Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-4H-1,2,4-triazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16681-76-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-4h-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.